(E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-15-16(3)9(10)2/h4-7,18H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGOCJEONFPDT-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(N(N=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(N(N=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure combining a pyrazole moiety with a pyranone derivative, which contributes to its reactivity and biological activity. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate acylating agents under controlled conditions to yield the target compound.
Synthetic Route
- Starting Materials :
- 1,5-Dimethyl-1H-pyrazole
- Acryloyl chloride or similar acylating agents.
- Reaction Conditions :
- Conducted in an inert atmosphere to prevent moisture interference.
- Use of bases like triethylamine to neutralize byproducts.
- Yield Optimization :
- Reaction temperature and time are critical for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents.
Antiviral Activity
In studies focusing on antiviral properties, related pyrazole derivatives demonstrated promising results against HIV-1. For example, certain compounds exhibited EC50 values in the nanomolar range, indicating high potency against viral replication. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the pyrazole ring significantly influence antiviral efficacy.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives maintain low toxicity profiles (CC50 > 200 μmol/L), others may exhibit moderate cytotoxic effects depending on structural modifications. This balance between efficacy and safety is crucial for developing therapeutic agents.
Table of Biological Activities
| Activity Type | Compound/Derivative | EC50 (μmol/L) | CC50 (μmol/L) | Reference |
|---|---|---|---|---|
| Antiviral | I-11 | 0.0038 | >200 | |
| Antibacterial | Pyrazole Derivative A | 0.01 | >150 | |
| Antifungal | Pyrazole Derivative B | 0.05 | >100 |
The biological activity of This compound is primarily mediated through its ability to interact with specific biological targets such as enzymes and receptors. The acryloyl moiety enhances its reactivity towards nucleophiles, facilitating the formation of bioactive derivatives that can modulate enzyme activity or inhibit pathogen growth.
Case Studies
- Antiviral Efficacy Against HIV :
- A series of pyrazole derivatives were synthesized and screened for their anti-HIV activity. Compound I-11 showed exceptional potency with an EC50 value of 0.0038 μmol/L, demonstrating its potential as a lead compound for further development.
- Antibacterial Screening :
- In vitro studies evaluated the antibacterial properties of various derivatives against resistant bacterial strains, revealing significant inhibition at low concentrations.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several heterocyclic systems documented in the literature:
Key Observations :
- Pyrazole-Pyran Hybrids: The target compound and compounds 11a/11b share pyran and pyrazole moieties but differ in substituents.
- Coumarin Derivatives : Compounds 4i and 4j () incorporate coumarin (a benzopyran-2-one derivative) and tetrazole rings, contrasting with the target’s simpler pyran-2-one and lack of tetrazole. The coumarin moiety in 4i/4j may increase π-stacking capability, while the target’s hydroxy group favors hydrogen bonding .
Hydrogen Bonding and Crystal Packing
- Target Compound: The 4-hydroxy and pyran-2-one carbonyl groups likely form O–H⋯O and C=O⋯H–O bonds, as observed in coumarin derivatives (). Graph set analysis () could classify these interactions as D (donor) and A (acceptor) motifs, stabilizing the crystal lattice .
- Tetrazole-Containing Compounds (4i/4j) : Tetrazole N–H groups participate in stronger hydrogen bonds (e.g., N–H⋯O) compared to the target’s hydroxy group, possibly affecting solubility and melting points .
Computational and Crystallographic Tools
- Structural characterization of similar compounds (e.g., 11a/11b, 4i/4j) likely employed SHELX for refinement () and ORTEP-3 for visualization (). These tools ensure accurate determination of bond lengths and angles, critical for comparing steric effects (e.g., 1,5-dimethylpyrazole in the target vs. phenyl groups in 4j) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for multi-step preparation of this compound, and how can intermediates be validated?
- Methodology: A modular approach is advised, starting with the synthesis of the pyrazole and pyranone cores separately. For example, the pyrazole moiety (1,5-dimethyl-1H-pyrazol-4-yl) can be prepared via cyclocondensation of hydrazine derivatives with diketones, followed by acryloylation using α,β-unsaturated acyl chlorides . The pyranone core is typically synthesized via cyclization of hydroxy-ketones under acidic conditions. Intermediates should be validated using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?
- Methodology: Use FT-IR to confirm carbonyl (C=O) and hydroxyl (-OH) groups (e.g., broad ~3200 cm⁻¹ for -OH, ~1700 cm⁻¹ for acryloyl C=O). NMR is essential for stereochemical confirmation: the (E)-configuration of the acryloyl group is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons) . Discrepancies in NOESY or COSY data should prompt re-evaluation of solvent effects or crystallographic validation .
Q. How can chromatographic purification be optimized for polar intermediates?
- Methodology: Use gradient elution with ethyl acetate/hexane (1:4 to 1:1) on silica gel columns for intermediates. For highly polar derivatives (e.g., hydroxylated pyranones), reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution . Recrystallization from 2-propanol or ethyl acetate is effective for final purification .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., Z/E isomerization or retro-Diels-Alder) be suppressed during synthesis?
- Methodology: Control reaction temperature (e.g., <0°C for acryloylation to minimize isomerization) and use sterically hindered bases (e.g., DIPEA) to stabilize transition states. For pyranone cyclization, Brønsted acids (e.g., p-TsOH) favor kinetic over thermodynamic products . Monitor reactions via in-situ FT-IR or LC-MS to detect side products early .
Q. What strategies address low yields in the final coupling step between pyrazole and pyranone moieties?
- Methodology: Activate the pyranone’s hydroxyl group using Mitsunobu conditions (DIAD, Ph3P) or employ coupling reagents like EDC/HOBt for amide/ester formation. Solvent choice is critical: anhydrous DMF or THF improves yields by reducing hydrolysis . If yields remain low (<40%), consider protecting group strategies (e.g., TBS for -OH) to prevent side reactions .
Q. How should researchers analyze contradictory bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology: Standardize assay conditions (pH, temperature, solvent controls) to minimize variability. Perform dose-response curves (IC50/EC50) with triplicate measurements. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate specificity . Structural analogs (e.g., from ) can help isolate pharmacophore contributions.
Q. What computational tools are effective for predicting reactivity or docking interactions of this compound?
- Methodology: DFT calculations (Gaussian, ORCA) predict electrophilic sites (e.g., acryloyl β-carbon) for nucleophilic attacks. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets using crystal structures of target proteins (e.g., kinases or oxidoreductases). Validate predictions with mutagenesis or isotopic labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
